molecular formula C11H14N2O B14296469 1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one CAS No. 112424-34-7

1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one

Cat. No.: B14296469
CAS No.: 112424-34-7
M. Wt: 190.24 g/mol
InChI Key: TWSQLIXLOQUBFK-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one is an organic compound that features a dimethylamino group and a pyrrole ring. This compound is of interest in various fields of chemistry due to its unique structure and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one can be achieved through several synthetic routes. One common method involves the reaction of a pyrrole derivative with a dimethylamino-substituted diene under specific conditions. The reaction typically requires a catalyst and may be carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an amine.

Scientific Research Applications

1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Dimethylamino)-5-(1H-pyrrol-2-yl)pent-1-en-3-one
  • 1-(Dimethylamino)-5-(1H-pyrrol-2-yl)pent-1,4-dien-3-ol

Uniqueness

1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

112424-34-7

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one

InChI

InChI=1S/C11H14N2O/c1-13(2)9-7-11(14)6-5-10-4-3-8-12-10/h3-9,12H,1-2H3

InChI Key

TWSQLIXLOQUBFK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C=CC1=CC=CN1

Origin of Product

United States

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